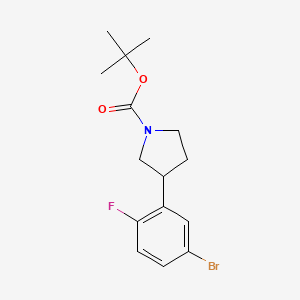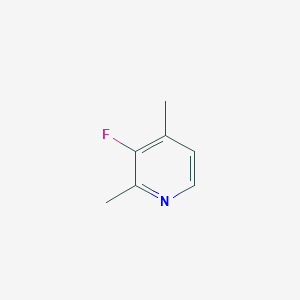
3-Fluoro-2,4-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2,4-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both fluorine and methyl groups on the pyridine ring imparts distinct electronic and steric characteristics, making it a valuable building block in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,4-dimethylpyridine using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). This method provides a high yield of the desired product .
Another method involves the reaction of 3-bromo-2,4-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Fluorinating Agents: Selectfluor®, potassium fluoride (KF)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: Methoxy-substituted pyridines
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Piperidine derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Fluoro-2,4-dimethylpyridine in biological systems involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors. Fluorine’s high electronegativity can enhance hydrogen bonding interactions and alter the compound’s overall lipophilicity, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-methylpyridine
- 2,4-Difluoropyridine
Comparison
3-Fluoro-2,4-dimethylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties compared to other fluorinated pyridines. For example, 2-Fluoro-4-methylpyridine lacks the additional methyl group at the 2-position, which can significantly alter its reactivity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
1227575-02-1 |
|---|---|
Molekularformel |
C7H8FN |
Molekulargewicht |
125.14 g/mol |
IUPAC-Name |
3-fluoro-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
ANSKFBDJVMXKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


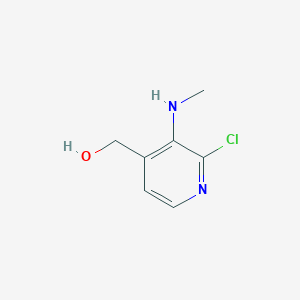
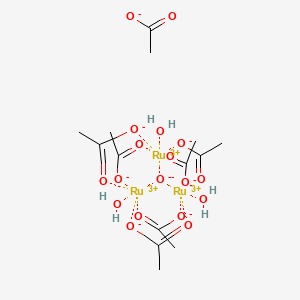
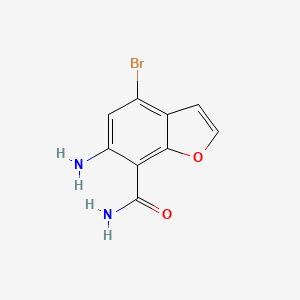
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)
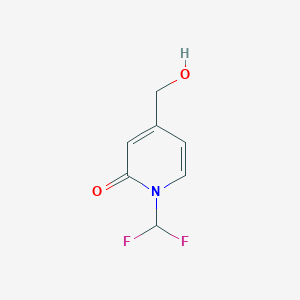
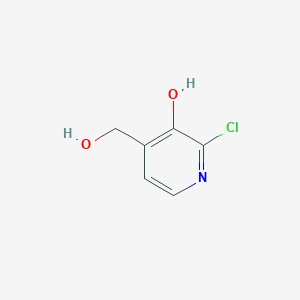
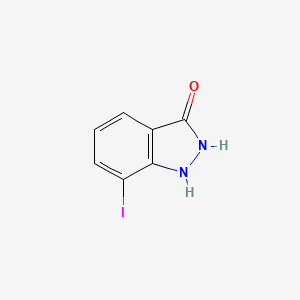
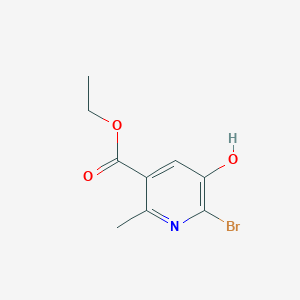
![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)


